Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate
CAS No.: 356558-50-4
Cat. No.: VC8108847
Molecular Formula: C12H14ClNO3
Molecular Weight: 255.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 356558-50-4 |
|---|---|
| Molecular Formula | C12H14ClNO3 |
| Molecular Weight | 255.7 g/mol |
| IUPAC Name | methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C12H14ClNO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1 |
| Standard InChI Key | GQEDFZBZDWBFIH-QWRGUYRKSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)Cl |
| SMILES | COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl |
| Canonical SMILES | COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₄ClNO₃, with a molecular weight of 255.70 g/mol . Its core structure consists of a pyrrolidine ring substituted at the 2- and 4-positions:
The stereochemistry at these positions is critical, as the (2S,4S) configuration influences its biological activity and synthetic utility. The InChIKey GQEDFZBZDWBFIH-QWRGUYRKSA-N and SMILES COC(=O)[C@@H]1CC@@HOC2=CC=C(C=C2)Cl encode its three-dimensional structure .
Comparative Analysis of Derivatives
Structural analogs, such as the hydrochloride salt (C₁₂H₁₅Cl₂NO₃, MW 292.15 g/mol) and brominated variants (e.g., C₁₂H₁₄BrClNO₃), highlight the impact of halogen substitution on physicochemical properties. For example:
| Derivative | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| Parent compound | C₁₂H₁₄ClNO₃ | 255.70 | 4-Chlorophenoxy |
| Hydrochloride salt | C₁₂H₁₅Cl₂NO₃ | 292.15 | Cl⁻ counterion |
| 4-Bromo-2-chlorophenoxy analog | C₁₂H₁₄BrClNO₃ | 335.61 | 4-Bromo-2-chlorophenoxy |
These modifications alter solubility, stability, and receptor binding profiles.
Synthetic Methodologies
Key Synthetic Routes
The synthesis typically involves multi-step processes:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions.
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Esterification: Reaction of the pyrrolidine carboxylic acid with methanol in the presence of a catalyst (e.g., H₂SO₄) .
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Phenoxy Substitution: Nucleophilic aromatic substitution (SNAr) of 4-chlorophenol with the pyrrolidine intermediate under basic conditions (e.g., K₂CO₃).
A representative synthesis yields ~60–75% purity, with final purification via column chromatography or recrystallization.
Optimization Challenges
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Steric Hindrance: The 4-chlorophenoxy group’s bulkiness necessitates elevated temperatures (80–100°C) for efficient coupling.
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Stereochemical Control: Chiral auxiliaries or enantioselective catalysis are required to maintain the (2S,4S) configuration.
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Byproduct Formation: Competing O-alkylation or racemization may occur, requiring precise stoichiometry.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
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Melting Point: The hydrochloride form melts at 177°C , while the free base is a liquid at room temperature.
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Stability: Sensitive to hydrolysis under acidic or basic conditions due to the ester moiety.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ester).
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NMR (¹H): Key signals include δ 3.70 (s, 3H, OCH₃), δ 4.50–4.70 (m, 2H, pyrrolidine CH), and δ 7.20–7.40 (m, 4H, aromatic) .
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MS (ESI+): Molecular ion peak at m/z 256.1 [M+H]⁺.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor to proline-rich peptides and kinase inhibitors . For example:
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VC16733278: A hydrochloride salt variant under investigation for neurodegenerative disorders.
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MAT491649942: A Sigma-Aldrich catalog item used in high-throughput screening .
Research Trends and Future Directions
Pharmacokinetic Studies
Ongoing research aims to elucidate ADME properties:
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Absorption: Enhanced via prodrug strategies (e.g., ester hydrolysis).
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Metabolism: Liver microsome assays indicate CYP3A4-mediated oxidation .
Structural Optimization
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